1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Description
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and material science.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCFJLTCPDNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Urea Derivative: The thiol is then reacted with 2-fluoroaniline and phosgene to form the final product, 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea has several scientific research applications:
Medicine: It has shown potential as an antiviral and antibacterial agent.
Material Science: Thiadiazole derivatives, including this compound, are explored for their potential use in organic electronics and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins essential for the survival and replication of pathogens. The thiadiazole ring can interact with the active sites of enzymes, leading to the disruption of their normal function .
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar core structure but lacks the urea moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative has a sulfonamide group instead of the urea group and exhibits different biological activities.
The uniqueness of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
